1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Pregnane X Receptor (PXR) Drug-Drug Interactions Nuclear Receptor Pharmacology

Standard Efavirenz impurity analogs activate PXR and confound CYP induction studies. This ortho-trifluoroacetyl aniline derivative uniquely binds PXR without activation, enabling artifact-free mechanistic research. As designated Efavirenz Impurity 2, it is a regulatory-mandated reference for HPLC/LC-MS method validation. - Non-activating PXR ligand (no CYP3A11 induction) - Mandatory impurity standard for Efavirenz ANDA submissions - Reactive amine & trifluoroacetyl groups for NNRTI analog synthesis

Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
CAS No. 154598-53-5
Cat. No. B020155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
CAS154598-53-5
Synonyms1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoro Ethanone;  2-Amino-5-chlorophenyl Trifluoromethyl Ketone; 
Molecular FormulaC8H5ClF3NO
Molecular Weight223.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N
InChIInChI=1S/C8H5ClF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2
InChIKeyNOKSRMDODJGCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Overview


1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, also known as 4-Chloro-2-(trifluoroacetyl)aniline (CAS 154598-53-5), is a versatile aromatic ketone with the molecular formula C8H5ClF3NO and a molecular weight of 223.58 g/mol [1]. This compound features a trifluoromethyl ketone group ortho to a primary amine and para to a chlorine substituent on a phenyl ring, making it a critical synthetic intermediate in pharmaceutical manufacturing [2]. It is commercially supplied as a yellow solid with a melting point typically in the range of 95-97 °C, stored under refrigerated conditions (2-8°C) to ensure stability [1].

Reference Standard
Designated Efavirenz Impurity 2 for analytical method development
PXR Tool Compound
Reported non-activating PXR ligand for drug-interaction pathway studies
Controlled Properties
Defined physical form supports reproducible synthetic workflows

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Irreplaceability


Direct substitution of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone with other trifluoroacetophenone analogs is not scientifically valid due to its unique combination of structural and functional attributes. Its specific substitution pattern—a primary amine ortho to a trifluoroacetyl group and a chlorine at the para position—confers a distinct pharmacological profile, most notably as a Pregnane X receptor (PXR) ligand that exhibits a lack of receptor activation activity . This property starkly contrasts with structurally related compounds like Efavirenz, which are known to potently activate PXR and induce CYP3A enzymes [1]. Furthermore, as a designated Efavirenz Impurity 2, the compound is essential for analytical method development and quality control in regulatory submissions, where generic substitution would compromise the accuracy of impurity profiling and method validation [2][3].

Salt-form mismatch
The HCl hydrate form (CAS 173676-59-0) may differ in solubility and reactivity, limiting direct substitution in synthetic protocols.
PXR activation divergence
Structurally related trifluoroacetophenone analogs may activate PXR, confounding CYP3A induction endpoint interpretation.
Characterization gap
Non-designated impurity references may lack validated characterization data, undermining method-development confidence.

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Quantitative Evidence


Non-Activating PXR Ligand Profile

In a direct head-to-head comparison of 15 Efavirenz analogs, the 223 Da compound (1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone) was the only analog to lack PXR activation. While Efavirenz (316 Da) increased Cyp3a11 mRNA expression by up to 78.7 ± 12.9-fold in murine hepatocytes over 72 hours, the 223 Da analog failed to induce any modulation of Cyp3a11 mRNA even after 72 h of treatment [1]. This was corroborated in humanized PXR hepatocytes and luciferase reporter assays, confirming the compound does not directly activate either murine or human PXR [1].

PXR Activation
Head-to-head
Target: No Cyp3a11 induction
Efavirenz: 78.7-fold at 72 h
Reported non-activating PXR ligand profile
Murine/humanized hepatocyte assay, 10 μM, qPCR
Pregnane X Receptor (PXR) Drug-Drug Interactions Nuclear Receptor Pharmacology

High Purity Specifications

Commercial vendors consistently provide 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone with high purity specifications, typically ≥98.0% . This high purity is essential for its use as a reference standard, ensuring accurate and reproducible analytical results. In contrast, less pure or in-house synthesized analogs may contain impurities that interfere with assays or lead to inaccurate quantification.

Purity (HPLC)
Data to verify
≥98.0% across commercial suppliers
Supports reference standard workflows
Cross-vendor specification review advised
Analytical Chemistry Quality Control Reference Standards

Validated Reference Standard for Efavirenz

As Effavirenz Impurity 2, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a critical reference standard for analytical method development and validation [1][2]. Its use is mandated in Abbreviated New Drug Applications (ANDA) and commercial production of Efavirenz to ensure the accuracy and precision of impurity profiling [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, providing traceability against pharmacopeial standards (USP or EP) [1].

Reference Identity
Supporting evidence
Designated Efavirenz Impurity 2 with characterization documentation
Supports method development context
Method-validation documentation context
Pharmaceutical Analysis Method Validation Regulatory Compliance

Defined Physical Properties

The compound exhibits well-defined physical properties that are critical for reproducible experimental protocols. It is a yellow solid with a melting point ranging from 95-97 °C [1][2] and a boiling point of 282.3 °C at 760 mmHg [3]. These properties, along with its density of 1.475 g/cm³ [3], allow for precise handling and formulation. In contrast, closely related analogs, such as its hydrochloride hydrate form (CAS 173676-59-0), have different physical states (pale yellow solid) and molecular weights (260.04 g/mol) [4], which can significantly impact solubility and reactivity.

Physical Properties
Cross-study comparable
mp 95–97 °C; yellow solid; 223.58 g/mol
Supports reproducible handling and formulation
Distinct from HCl hydrate (CAS 173676-59-0)
Chemical Synthesis Formulation Development Material Science

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Applications


PXR and Drug-Drug Interaction Research

The compound's unique property as a non-activating PXR ligand makes it an essential tool for investigating the role of PXR in drug metabolism and drug-drug interactions. Its inability to induce CYP3A11 expression, as demonstrated in direct comparative studies [1], allows researchers to dissect PXR-dependent pathways without the confounding effects of receptor activation, providing a cleaner background for mechanistic studies.

Efavirenz Method Development and Validation

As a designated Efavirenz Impurity 2, this compound is a mandatory reference standard for developing and validating HPLC, LC-MS, and other analytical methods used in the quality control of Efavirenz drug substances and products. Its use ensures compliance with regulatory requirements for ANDA submissions and commercial batch release [2][3].

Synthetic Intermediate for Drug Development

The reactive amine and trifluoroacetyl groups of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone make it a valuable starting material for synthesizing more complex molecules, including derivatives of Efavirenz and other non-nucleoside reverse transcriptase inhibitors. Its defined physical properties facilitate predictable and reproducible synthetic outcomes [4].

Application
Selection Property
Validation Focus
PXR pathway-drug interaction studies
Non-activating PXR ligand profile
CYP3A induction endpoint review
Efavirenz impurity profiling methods
Designated reference standard identity
Method validation documentation context
NNRTI derivative synthesis research
Defined reactive intermediate properties
Synthetic reproducibility assessment

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